molecular formula C26H29N5O3 B11666148 3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(octyloxy)phenyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11666148
M. Wt: 459.5 g/mol
InChI Key: DLHKCWINYXDWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C26H29N5O3 and a molecular weight of 459.553 g/mol . This compound is known for its unique structural features, which include an indole moiety, a pyrazole ring, and an octyloxyphenyl group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps. One common synthetic route includes the condensation of 3-(4-octyloxyphenyl)-1H-pyrazole-5-carbohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under specific reaction conditions The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process

Chemical Reactions Analysis

3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The indole and pyrazole moieties may play a role in binding to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-[4-(octyloxy)phenyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

  • 3-(2-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(3-ethoxyphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-ethylphenyl)-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring.

Properties

Molecular Formula

C26H29N5O3

Molecular Weight

459.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H29N5O3/c1-2-3-4-5-6-9-16-34-19-14-12-18(13-15-19)22-17-23(29-28-22)25(32)31-30-24-20-10-7-8-11-21(20)27-26(24)33/h7-8,10-15,17,27,33H,2-6,9,16H2,1H3,(H,28,29)

InChI Key

DLHKCWINYXDWPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.